N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide
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Description
N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide, also known as EPPB, is a small molecule inhibitor that has shown promising results in various scientific research applications. EPPB is a benzothiazole derivative that has been synthesized through a multi-step process.
Scientific Research Applications
Antimicrobial and Antibacterial Properties
N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide and its derivatives have demonstrated significant antimicrobial properties. Research by Desai et al. (2013) synthesized a series of compounds related to this chemical, which showed in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as against various strains of fungi. This suggests potential applications in treating bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Optical and Thermal Properties
The compound has been studied for its unique optical and thermal properties. Prabukanthan et al. (2020) synthesized a derivative of this chemical, which displayed notable absorbance in the UV-NIR region and was found stable up to 160°C. These characteristics could be relevant in materials science, particularly in the development of new photonic and thermally stable materials (Prabukanthan, Raveendiran, Harichandran, & Seenuvasakumaran, 2020).
Cancer Research and Imaging
This compound has also found applications in cancer research, particularly in imaging. A study by John et al. (1999) focused on a derivative of this compound, N-[2-(1'-piperidinyl)ethyl]-3-iodo[125I]-4-methoxybenzamide, for imaging breast cancer. The study highlighted the potential of this compound in sigma receptor binding and its use in breast cancer imaging (John, Bowen, Fisher, Lim, Geyer, Vilner, & Wahl, 1999).
properties
IUPAC Name |
N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-4-13-22-18-16(25-5-2)7-6-8-17(18)26-20(22)21-19(23)14-9-11-15(24-3)12-10-14/h1,6-12H,5,13H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLMKLIZVCZVRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)OC)N2CC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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